molecular formula C22H24N2O5 B1588653 Fmoc-Gly-Val-OH CAS No. 86895-14-9

Fmoc-Gly-Val-OH

Cat. No. B1588653
CAS RN: 86895-14-9
M. Wt: 396.4 g/mol
InChI Key: ORVHFHUXDLSLMX-FQEVSTJZSA-N
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Description

“Fmoc-Gly-Val-OH” is a compound with the empirical formula C22H24N2O5 and a molecular weight of 396.44 . It is used in Fmoc solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OC(C@HC)NC(CNC(OCC1C2=C(C3=C1C=CC=C3)C=CC=C2)=O)=O)=O .


Chemical Reactions Analysis

“this compound” is suitable for Fmoc solid-phase peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

“this compound” is a powder or crystal with an assay of 95% . It has an optical activity of [α]22/D +2.0, c = 0.5% in methanol . The melting point is between 116-121 °C .

Scientific Research Applications

Synthesis and Purification of Peptides

  • Fmoc-Gly-Val-OH and similar Fmoc-dipeptides are used in peptide synthesis. For example, the dipeptide Fmoc-Val-(Boc-Nmec-Hmb)Gly-OH, a modification of this compound, has been synthesized and employed in solid-phase peptide synthesis. This method increases the solubility and facilitates the purification of peptides, particularly those that are hydrophobic and prone to aggregation (Wahlström et al., 2008).

Fragment Coupling in Peptide Synthesis

  • Fmoc-peptide acid chlorides, like this compound, are used as efficient coupling agents in fragment coupling for peptide synthesis. They enable the rapid synthesis of complex peptides, such as the model tetrapeptide Leu-Ala-Gly-Val (Babu et al., 1999).

Structure Characterization and Synthesis Improvement

  • Studies involving this compound and similar compounds contribute to the improvement of peptide synthesis methods. For instance, the synthesis and structure characterization of Fmoc-L-Lys(Boc)-Gly-OH provided insights into more efficient and simplified methods for polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Enantioseparation Techniques

  • This compound and similar Fmoc-amino acids are used in enantioseparation techniques, such as capillary zone electrophoresis, which is crucial for the separation and analysis of amino acid enantiomers (Wu Hong-li, 2005).

Development of Unnatural Amino Acids

  • This compound and related compounds play a role in the incorporation of unnatural amino acids into peptides, such as 1′-aminoferrocene-1-carboxylic acid (Fca) into oligopeptides. This incorporation is significant for developing novel peptides with unique properties (Barišić et al., 2006).

Solid-Phase Peptide Synthesis

  • This compound and its derivatives are utilized in solid-phase peptide synthesis, a method widely used for synthesizing peptides and proteins. This includes the synthesis of challenging sequences like the elastin sequence Pro-Gly-Val-Gly-Val (Dang et al., 2015).

Mechanism of Action

Target of Action

Fmoc-Gly-Val-OH, also known as 9-Fluorenylmethoxycarbonyl-Glycine-Valine, is primarily used in the field of peptide synthesis . The primary targets of this compound are amino acids that are being synthesized into peptides . The compound plays a crucial role in protecting these amino acids during the synthesis process .

Mode of Action

This compound interacts with its targets (amino acids) by acting as a protecting group . The 9-Fluorenylmethoxycarbonyl (Fmoc) group in this compound is base-labile, meaning it can be removed under basic conditions . This property allows this compound to protect the amino group of an amino acid during peptide bond formation, and then be removed afterwards to allow for further elongation of the peptide chain .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptide synthesis . By protecting the amino group of an amino acid, this compound prevents unwanted side reactions during the formation of peptide bonds . Once the Fmoc group is removed, the amino acid can then be incorporated into the growing peptide chain .

Pharmacokinetics

It is known that this compound is a solid compound at room temperature and is soluble in dimethylformamide (dmf) .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence . By protecting amino groups during peptide bond formation and then being removed afterwards, this compound allows for the precise assembly of amino acids into peptides .

Action Environment

The action of this compound is influenced by the pH of its environment . As a base-labile compound, the Fmoc group of this compound can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the successful action of this compound . Additionally, this compound should be stored at low temperatures (2-8°C) to maintain its stability .

Safety and Hazards

“Fmoc-Gly-Val-OH” is very toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It should be used only outdoors or in a well-ventilated area .

Future Directions

The Fmoc group has been applied to the synthesis of a wide variety of compounds including natural products, glycans, and peptides . The base lability of the Fmoc group is also applicable to the controlled release of drugs in vivo . The high turnover number of fluorene formation in aqueous media suggests the applicability of the Epoc group to biological systems .

properties

IUPAC Name

(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-13(2)20(21(26)27)24-19(25)11-23-22(28)29-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,20H,11-12H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVHFHUXDLSLMX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427069
Record name Fmoc-Gly-Val-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86895-14-9
Record name Fmoc-Gly-Val-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86895-14-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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